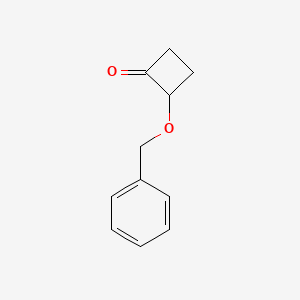

2-Benzyloxycyclobutanone

説明

BenchChem offers high-quality 2-Benzyloxycyclobutanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyloxycyclobutanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-phenylmethoxycyclobutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPGUVFWKDCSSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206751-75-9 | |

| Record name | 2-(benzyloxy)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Synthetic Utility and Spectroscopic Characterization of 2-Benzyloxycyclobutanone: A Technical Guide for Advanced Chemical Research

Abstract

2-Benzyloxycyclobutanone is a versatile carbocyclic ketone that serves as a valuable intermediate in synthetic organic chemistry. Its unique structural framework, combining a strained four-membered ring with a sterically demanding benzyloxy substituent, offers a gateway to a diverse array of more complex molecular architectures, including cyclobutane-containing bioactive molecules and γ-butyrolactone derivatives. This guide provides an in-depth examination of the principal synthesis methodologies for 2-benzyloxycyclobutanone, detailed protocols for its characterization, and an exploration of its reactivity and applications, particularly in the context of pharmaceutical and materials science research.

Introduction: The Significance of the Cyclobutane Motif

Cyclobutane rings are prevalent structural motifs in numerous natural products and pharmacologically active compounds.[1] The inherent ring strain of approximately 26 kcal/mol dictates their unique chemical reactivity, making them powerful building blocks for ring-expansion, ring-opening, and functionalization reactions.[2] The introduction of an α-alkoxy substituent, such as the benzyloxy group, modulates the electronic properties of the carbonyl group and introduces a key stereocenter, rendering 2-benzyloxycyclobutanone a chiral precursor for asymmetric synthesis.[3][4] This guide will focus on the practical aspects of preparing and utilizing this key synthetic intermediate.

Synthesis Methodologies

The construction of the 2-benzyloxycyclobutanone scaffold can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical requirements.

[2+2] Cycloaddition of Benzyloxyketene with Ethylene

The most direct and convergent route to the cyclobutanone core is the [2+2] cycloaddition of a ketene with an alkene.[5] For the synthesis of 2-benzyloxycyclobutanone, this involves the reaction of benzyloxyketene, typically generated in situ, with ethylene.

Mechanism Rationale: Benzyloxyketene is highly reactive and prone to polymerization. Therefore, it is generated in situ from benzyloxyacetyl chloride by dehydrochlorination with a non-nucleophilic base, such as triethylamine.[6] The ketene then undergoes a concerted [π²s + π²a] cycloaddition with ethylene. The reaction is typically performed under pressure to ensure a sufficient concentration of gaseous ethylene in the reaction medium.

Experimental Protocol: Synthesis via [2+2] Cycloaddition

-

Step 1: Reagent Preparation: A solution of benzyloxyacetyl chloride (1.0 equiv.) in a dry, inert solvent (e.g., anhydrous diethyl ether or dichloromethane) is prepared in a high-pressure reactor equipped with a magnetic stir bar.

-

Step 2: Reaction Setup: The reactor is sealed, cooled to a low temperature (e.g., -78 °C), and evacuated and backfilled with nitrogen several times.

-

Step 3: Ethylene Addition: Ethylene gas is introduced into the reactor to the desired pressure (e.g., 2-4 atm).

-

Step 4: Ketene Generation: A solution of triethylamine (1.1 equiv.) in the same anhydrous solvent is added dropwise to the stirred reaction mixture over several hours, maintaining the low temperature. The slow addition is critical to keep the instantaneous concentration of the ketene low, minimizing side reactions.

-

Step 5: Reaction Progression: After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours.

-

Step 6: Work-up: The reaction is cooled, and the excess pressure is carefully vented. The resulting slurry, containing triethylammonium chloride, is filtered. The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Step 7: Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-benzyloxycyclobutanone.

Benzylation of 2-Hydroxycyclobutanone Precursors

An alternative strategy involves the functionalization of a pre-formed cyclobutane ring. Specifically, the enantiomers of 2-benzyloxycyclobutanone have been prepared from chiral 2-hydroxycyclobutanone acetals.[3] This method is particularly valuable for accessing enantiomerically pure material.

Causality: This pathway relies on the enzymatic resolution of racemic 2-hydroxycyclobutanone acetals, followed by protection of the hydroxyl group as a benzyl ether and subsequent deacetalation to reveal the ketone.[3] An acid-promoted direct reaction between 2-hydroxycyclobutanone and benzyl alcohol is also a viable method.[7]

Purification and Characterization

Purification of 2-benzyloxycyclobutanone is typically achieved by flash column chromatography using a gradient of ethyl acetate in hexanes. The compound is a liquid at room temperature.[8] Thorough characterization is essential to confirm its identity and purity.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 2-benzyloxycyclobutanone based on established values for similar cyclobutanone and benzyl ether structures. The definitive data can be found in specialized literature such as the 2004 Tetrahedron: Asymmetry paper on its enantioselective synthesis.[3]

| Technique | Data Type | Expected Characteristics |

| ¹H NMR | Chemical Shift (δ) | ~7.35-7.25 ppm (m, 5H, Ar-H); ~4.60 ppm (s, 2H, -OCH₂Ph); ~4.10 ppm (m, 1H, -CH-O); ~2.80-2.00 ppm (m, 4H, cyclobutane CH₂) |

| ¹³C NMR | Chemical Shift (δ) | ~208 ppm (C=O); ~138 ppm (Ar C-ipso); ~128-127 ppm (Ar CH); ~78 ppm (-CH-O); ~71 ppm (-OCH₂Ph); ~45 ppm (CH₂ adjacent to C=O); ~20 ppm (other CH₂) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3050 (Ar C-H stretch); ~2950 (Aliphatic C-H stretch); ~1785 (C=O stretch, characteristic for strained cyclobutanone) ; ~1100 (C-O stretch) |

| Mass Spectrometry | m/z | 176.08 (M⁺); 91 (Tropylium ion, [C₇H₇]⁺, characteristic for benzyl group) |

Note: Predicted values are based on general chemical shift and absorption frequency tables. Actual experimental values may vary slightly.

Key Reactions and Synthetic Applications

2-Benzyloxycyclobutanone is a versatile building block, primarily due to the reactivity of its strained ketone functionality.

Baeyer-Villiger Oxidation

One of the most powerful transformations of cyclobutanones is the Baeyer-Villiger oxidation, which converts the cyclic ketone into a γ-lactone.[3] This reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl group.

Mechanism & Regioselectivity: The reaction is initiated by the attack of a peroxyacid (e.g., m-CPBA) on the protonated carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by the migratory insertion of one of the α-carbons. In the case of 2-benzyloxycyclobutanone, the more substituted and electron-rich secondary carbon migrates preferentially, leading to the formation of 3-benzyloxy-dihydrofuran-2(3H)-one. The migration occurs with retention of stereochemistry at the migrating center.

Below is a diagram illustrating the Baeyer-Villiger oxidation pathway.

Caption: Baeyer-Villiger oxidation of 2-benzyloxycyclobutanone.

Nucleophilic Addition and Ring-Opening

The carbonyl group is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary cyclobutanol derivatives. These products can then undergo acid- or base-catalyzed ring-opening reactions, driven by the release of ring strain, providing access to linear, functionalized aliphatic compounds.

Conclusion

2-Benzyloxycyclobutanone stands as a highly valuable and versatile intermediate for organic synthesis. Its preparation, primarily through [2+2] cycloaddition or functionalization of hydroxycyclobutanone precursors, provides access to a chiral, strained cyclic system. The subsequent transformations, most notably the Baeyer-Villiger oxidation to form γ-lactones, underscore its importance in the construction of complex molecular targets relevant to drug discovery and materials science. The detailed understanding of its synthesis, characterization, and reactivity presented in this guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this powerful building block.

References

- Supplementary Information for Copper-Catalyzed Aerobic Nitrogen-Migration, Cyanation and Oxygenation of Unsaturated Keto Oximes. (n.d.).

- Supplementary Information for Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. (n.d.).

-

The first synthesis of both enantiomers of 2-hydroxycyclobutanone acetals by enzymatic transesterification: Preparation of (R)-(+)-2- benzyloxycyclobutanone and its antipode. (2004). Tetrahedron: Asymmetry. [Link]

-

Asymmetric Synthesis of 2,3-Dihydro-4-pyranones by Reaction of Chiral 3-Alkoxycyclobutanone and Aldehydes. (2002). ACS Publications.[Link]

-

Acid-Catalyzed Reaction of 2-Hydroxycyclobutanone with Benzylic Alcohols. (n.d.). Request PDF on ResearchGate.[Link]

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

-

Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. (2019). Chemistry Europe.[Link]

-

Enantioselective synthesis of chiral BCPs. (2023). National Institutes of Health.[Link]

-

Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. (2021). National Institutes of Health.[Link]

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (n.d.). ResearchGate.[Link]

-

Synthesis of Chiral Carbocycles via Enantioselective β,γ-Dehydrogenation. (2023). National Institutes of Health.[Link]

-

Asymmetric synthesis of cyclobutanes and their derivatives. (n.d.). ResearchGate.[Link]

-

Synthesis of Cyclobutanone and Cyclobutenone. (2013). The Dong Group, University of California, Irvine.[Link]

-

Mechanistic study of the [2 + 2] cycloaddition of ethylene with ketene derivatives via MEDT. (n.d.). Dialnet.[Link]

-

Mechanistic study of the [2 + 2] cycloaddition of ethylene with ketene derivatives via MEDT. (2023). ResearchGate.[Link]

-

Stereoselective [2+2]-Cycloadditions of chiral allenic ketones and alkenes: Applications towards the synthesis of benzocyclobutenes and endiandric acids. (2022). National Institutes of Health.[Link]

-

Publications. (n.d.). Malachowski BMC chemistry.[Link]

-

[2+3] Cycloaddition of ethylene to transition metal oxo compounds. analysis of density functional results by marcus theory. (2001). PubMed.[Link]

-

Dynamics of 1,3-dipolar cycloaddition reactions of diazonium betaines to acetylene and ethylene: bending vibrations facilitate reaction. (2009). PubMed.[Link]

-

Selective cycloaddition of ethylene oxide to CO2 within the confined space of an amino acid-based metal–organic framework. (2020). Dalton Transactions.[Link]

Sources

- 1. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic study of the [2 + 2] cycloaddition of ethylene with ketene derivatives via MEDT | Dokumentuak - Universitat de València [producciocientifica.uv.es]

- 7. researchgate.net [researchgate.net]

- 8. 2-(Benzyloxy)cyclobutan-1-one | 206751-75-9 | GIA75175 [biosynth.com]

The Strategic Value of the Cyclobutane Scaffold in Drug Discovery

An In-depth Technical Guide to 2-Benzyloxycyclobutanone: Synthesis, Properties, and Synthetic Utility

Executive Summary: The cyclobutane motif, a strained four-membered carbocycle, is an increasingly important scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can enhance pharmacological properties.[1] Despite its potential, the synthesis of densely functionalized cyclobutanes remains a challenge. This guide focuses on 2-benzyloxycyclobutanone, a versatile yet under-documented synthetic intermediate. While a specific CAS number (206751-75-9) exists, the compound is not widely available commercially, necessitating its preparation in the laboratory.[2] This document provides a comprehensive overview of its properties, detailed protocols for its racemic and enantioselective synthesis from readily available precursors, and an exploration of its synthetic applications, including its use in asymmetric Strecker synthesis and its predicted reactivity in the Baeyer-Villiger oxidation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block for the creation of novel chemical entities.

The landscape of medicinal chemistry is continually evolving, with a pronounced shift towards molecules possessing greater three-dimensional complexity to improve target engagement and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The cyclobutane ring, with its inherent ring strain of approximately 26 kcal/mol and rigid, puckered conformation, offers a distinct advantage over more common, flexible aliphatic rings or planar aromatic systems.[1][3] This rigidity can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity.

Despite these benefits, the cyclobutane unit is underrepresented in marketed drugs, a fact often attributed to a perceived lack of accessible and versatile synthetic methods.[1][4] The development of robust pathways to functionalized cyclobutane building blocks is therefore of critical importance. 2-Benzyloxycyclobutanone emerges as a key player in this context. It features:

-

A ketone handle for a wide array of transformations (e.g., nucleophilic additions, reductions, oxidations).

-

A benzyl ether protecting group at the C2 position, which is stable to many reaction conditions but can be readily removed via hydrogenolysis.

-

A chiral center at C2, allowing for the synthesis of enantiomerically pure compounds, a critical requirement in modern drug development.

This guide will illuminate the pathways to access and utilize this high-value intermediate.

Identification and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of sound scientific work. 2-Benzyloxycyclobutanone is a constitutional isomer of the more commonly documented 3-benzyloxycyclobutanone, and it is crucial to distinguish between them.

-

Target Compound: 2-Benzyloxycyclobutanone

-

CAS Number: 206751-75-9[2]

-

-

Isomer: 3-Benzyloxycyclobutanone

-

CAS Number: 30830-27-4[5][]

-

The properties of 2-benzyloxycyclobutanone are primarily documented within the context of its synthesis and use in multi-step sequences. A summary of its known and calculated properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 206751-75-9 | [2] |

| Molecular Formula | C₁₁H₁₂O₂ | [7] |

| Molecular Weight | 176.21 g/mol | [7] |

| Physical State | Liquid/Oil (inferred from synthetic procedures) | [7] |

| Chirality | Contains one stereocenter at the C2 position; exists as (R) and (S) enantiomers. | [7] |

| Solubility | Soluble in common organic solvents such as CH₂Cl₂, ether, and ethyl acetate. | [7] |

Synthesis of 2-Benzyloxycyclobutanone

The primary route to 2-benzyloxycyclobutanone involves the benzylation of 2-hydroxycyclobutanone, which itself can be synthesized via methods such as the Norrish-Yang photocyclization.[7]

Racemic Synthesis via Acid-Catalyzed Benzylation

A straightforward method for preparing racemic 2-benzyloxycyclobutanone involves the direct reaction of 2-hydroxycyclobutanone with a benzyl alcohol under acidic conditions.

Experimental Protocol: Acid-Promoted Benzylation [8]

-

Reaction Setup: To a solution of 2-hydroxycyclobutanone (1.0 equiv.) in a suitable solvent (e.g., dichloromethane), add the desired benzyl alcohol (1.2 equiv.).

-

Catalyst Addition: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 equiv.). The acid protonates the hydroxyl group of the cyclobutanone, converting it into a good leaving group (water).

-

Reaction Execution: Stir the mixture at room temperature until analysis (e.g., by TLC or GC-MS) indicates complete consumption of the starting material.

-

Workup: Quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 2-benzyloxycyclobutanone.

Caption: Workflow for the racemic synthesis of 2-benzyloxycyclobutanone.

Enantioselective Synthesis

Access to enantiomerically pure forms is paramount for drug development. An effective strategy involves the enzymatic transesterification of a 2-hydroxycyclobutanone acetal, followed by protection and deacetalation.[7] This multi-step process provides access to both (R)-(+)- and (S)-(−)-2-benzyloxycyclobutanone.

Key Synthetic Applications and Reactivity

The synthetic utility of 2-benzyloxycyclobutanone is best demonstrated by its role as a precursor to complex, biologically relevant molecules.

Diastereoselective Strecker Synthesis

One of the most powerful applications is in the asymmetric Strecker synthesis to produce a cyclobutane-based α-amino acid derivative.[7] This transformation introduces a nitrogen atom and a nitrile group, which can be further hydrolyzed to a carboxylic acid, yielding a highly functionalized, non-canonical amino acid.

Experimental Protocol: Asymmetric Strecker Synthesis [7]

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve enantiomerically pure 2-benzyloxycyclobutanone (1.0 equiv.) in an anhydrous solvent like THF.

-

Cyanide Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 equiv.).

-

Amine Addition: Add a chiral amine, such as (R)-phenylglycinol (1.1 equiv.), which serves as the source of the amino group and induces diastereoselectivity.

-

Reaction: Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) until the reaction is complete.

-

Workup and Isolation: After an appropriate aqueous workup, the resulting diastereomeric amino nitriles can be separated by chromatography. The major trans-amino nitrile can then be carried forward.

-

Hydrolysis: The separated nitrile can undergo hydrolysis (e.g., basic followed by acidic) and the benzyl group removed by hydrogenolysis to yield the final (1R,2R)-1-amino-2-hydroxycyclobutanecarboxylic acid.

Caption: Transformation of 2-benzyloxycyclobutanone to an amino acid.

Predicted Reactivity: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a cornerstone reaction in organic synthesis that converts a ketone into an ester (or a lactone from a cyclic ketone) using a peroxyacid.[9][10] This reaction is highly predictable based on the migratory aptitude of the groups attached to the carbonyl.

Migratory Aptitude Order: Tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl.[10]

For 2-benzyloxycyclobutanone, the carbonyl carbon (C1) is flanked by C2 (a secondary carbon bearing a benzyloxy group) and C4 (a secondary carbon). Due to the electron-withdrawing nature of the adjacent oxygen, the migratory aptitude of the C2 carbon is expected to be enhanced. Therefore, the C1-C2 bond is predicted to migrate, inserting an oxygen atom between these two carbons to form a γ-lactone.

Caption: Predicted Baeyer-Villiger oxidation of 2-benzyloxycyclobutanone.

This transformation would convert 2-benzyloxycyclobutanone into a substituted γ-butyrolactone, another scaffold of significant interest in medicinal chemistry and natural product synthesis.[11]

Conclusion

2-Benzyloxycyclobutanone stands out as a potent, albeit non-commercial, building block for advanced organic synthesis. Its preparation, both in racemic and enantiopure forms, is achievable through established protocols. The strategic placement of the ketone and protected hydroxyl group enables a diverse range of subsequent transformations, most notably the diastereoselective synthesis of complex cyclobutane-containing amino acids. Its predictable reactivity in fundamental reactions like the Baeyer-Villiger oxidation further expands its utility. For drug discovery teams aiming to explore novel three-dimensional chemical space, mastering the synthesis and application of 2-benzyloxycyclobutanone offers a direct and powerful route to innovative molecular architectures.

References

-

Girard, C., Hazelard, D., & Fadel, A. (2006). Stereoselective synthesis of (1 R,2 R)-1-amino-2-hydroxycyclobutanecarboxylic acid—serine derivative—, from racemic or optically active 2-benzyloxycyclobutanone. Tetrahedron: Asymmetry. Available at: [Link]

-

Secci, F., et al. (2016). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wagman, A. S., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. Available at: [Link]

-

Fesik, S. W., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. Available at: [Link]

-

Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. Available at: [Link]

-

Wikipedia. (n.d.). Baeyer–Villiger oxidation. Wikipedia. Available at: [Link]

-

Mazzini, C., Lebreton, J., & Furstoss, R. (2006). Flavin-Catalyzed Baeyer−Villiger Reaction of Ketones: Oxidation of Cyclobutanones to γ Lactones Using Hydrogen Peroxide. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Organic Chemistry Portal. Available at: [Link]

-

Sharma, V., et al. (2021). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances. Available at: [Link]

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 206751-75-9|2-(Benzyloxy)cyclobutanone|BLD Pharm [bldpharm.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-(Benzyloxy)cyclobutanone | 30830-27-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 11. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 2-Benzyloxycyclobutanone

This guide provides an in-depth analysis of the expected spectroscopic data for 2-benzyloxycyclobutanone, a versatile synthetic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to facilitate the identification and characterization of this compound. While direct, comprehensive experimental spectra for 2-benzyloxycyclobutanone are not widely available in the public domain, this guide constructs a robust, predictive framework based on the analysis of its constituent functional groups and data from analogous structures.

Introduction

2-Benzyloxycyclobutanone is a valuable building block in organic synthesis, notably utilized in the preparation of various carbocyclic and heterocyclic compounds. Its structure combines a strained four-membered ring ketone with a flexible benzyloxy side chain, leading to a unique spectroscopic fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for confirming its identity, assessing purity, and understanding its reactivity in subsequent chemical transformations. This guide explains the causality behind the expected spectroscopic features, offering a self-validating system for its characterization.

Molecular Structure

To understand the spectroscopic data, it is essential to first visualize the molecular structure of 2-benzyloxycyclobutanone.

Figure 1: Molecular Structure of 2-Benzyloxycyclobutanone.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-benzyloxycyclobutanone, both ¹H and ¹³C NMR will provide critical information about its carbon skeleton and the electronic environment of its protons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-benzyloxycyclobutanone is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the methine proton on the cyclobutanone ring, and the methylene protons of the cyclobutanone ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | Protons on the benzene ring typically resonate in this region due to the deshielding effect of the aromatic ring current. |

| Benzylic (OCH₂) | ~4.5 | Singlet or AB quartet | These protons are adjacent to an oxygen atom and the aromatic ring, causing a significant downfield shift. Depending on the rotational freedom and chirality, they could appear as a singlet or a pair of doublets (AB quartet). |

| Methine (CH-O) | ~4.0-4.3 | Multiplet | This proton is alpha to both the carbonyl group and the oxygen atom, leading to a downfield shift. It will be coupled to the adjacent methylene protons on the cyclobutanone ring. |

| Cyclobutanone (CH₂) | 2.0-3.0 | Multiplets | The methylene protons on the cyclobutanone ring are diastereotopic and will exhibit complex splitting patterns due to coupling with each other and the adjacent methine proton. The protons alpha to the carbonyl group are expected to be shifted further downfield.[1] |

Causality in Proton Chemical Shifts: The electron-withdrawing nature of the carbonyl group and the oxygen atom in the benzyloxy group significantly deshields the adjacent protons, causing them to resonate at higher chemical shifts (downfield). The aromatic ring's magnetic anisotropy also influences the chemical shifts of nearby protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Carbonyl (C=O) | >200 | The carbonyl carbon of a ketone is highly deshielded and typically resonates at a very low field. |

| Aromatic (C₆H₅) | 127-138 | Aromatic carbons typically appear in this range. The ipso-carbon (attached to the CH₂O group) will be at the lower end of this range. |

| Benzylic (OCH₂) | ~70 | This carbon is attached to an oxygen atom, which causes a significant downfield shift. |

| Methine (CH-O) | ~75-80 | This carbon is deshielded by both the adjacent carbonyl group and the oxygen atom. |

| Cyclobutanone (CH₂) | 20-50 | The methylene carbons of the cyclobutanone ring will resonate in the aliphatic region. The carbon alpha to the carbonyl will be further downfield. |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 2-benzyloxycyclobutanone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a spectral width of approximately 16 ppm.

-

Set the number of scans to 16 or more to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR:

-

Use a spectral width of approximately 240 ppm.

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.

-

Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[2][3] The IR spectrum of 2-benzyloxycyclobutanone will be dominated by absorptions from the carbonyl group, the C-O ether linkage, and the aromatic ring.

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity | Justification |

| C=O (Ketone) | ~1785 | Strong | The carbonyl stretch in a cyclobutanone is typically at a higher frequency than in acyclic ketones due to ring strain.[4] |

| C-O (Ether) | ~1100 | Strong | The C-O stretching vibration of the ether linkage is a characteristic strong absorption. |

| C-H (sp² Aromatic) | 3000-3100 | Medium | Stretching vibrations of C-H bonds on the aromatic ring. |

| C-H (sp³) | 2850-3000 | Medium | Stretching vibrations of C-H bonds in the cyclobutane ring and the benzylic methylene group. |

| C=C (Aromatic) | ~1600, ~1500 | Medium to Weak | Benzene rings show characteristic absorptions in this region due to C=C bond stretching. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place it in a solution cell. A background spectrum of the solvent should be collected and subtracted.

-

ATR (Attenuated Total Reflectance): A drop of the liquid sample can be placed directly on the ATR crystal.

-

-

Instrument Parameters:

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Set the resolution to 4 cm⁻¹.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum

For 2-benzyloxycyclobutanone (C₁₁H₁₂O₂), the molecular weight is approximately 176.21 g/mol .[5] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 176.

Plausible Fragmentation Pathways:

Figure 2: Predicted Fragmentation of 2-Benzyloxycyclobutanone.

-

m/z = 91: A very common and often base peak for compounds containing a benzyl group, corresponding to the stable tropylium ion ([C₇H₇]⁺). This is formed by cleavage of the C-O bond.

-

m/z = 107: This fragment corresponds to the benzyloxy cation ([C₆H₅CH₂O]⁺) resulting from the cleavage of the bond between the oxygen and the cyclobutanone ring.

-

m/z = 69: This fragment likely arises from the cyclobutanone ring after the loss of the benzyloxy group.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

GC-MS: For volatile and thermally stable compounds like 2-benzyloxycyclobutanone, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. The sample is injected into the GC, separated from impurities, and then introduced into the mass spectrometer.

-

Direct Infusion: A solution of the sample can be directly infused into the mass spectrometer's ion source.

-

-

Ionization Method:

-

Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that is useful for structural elucidation.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that are more likely to produce a prominent molecular ion peak, which is useful for confirming the molecular weight.

-

-

Mass Analyzer:

Conclusion

The spectroscopic characterization of 2-benzyloxycyclobutanone relies on a synergistic interpretation of NMR, IR, and MS data. This guide provides a predictive framework for the expected spectroscopic signatures based on established chemical principles and data from related structures. The provided experimental protocols offer a robust methodology for obtaining high-quality data. By understanding the causal relationships between the molecular structure and the spectroscopic outputs, researchers can confidently identify and characterize this important synthetic intermediate.

References

- Girard, C., Hazelard, D., & Fadel, A. (2006). Stereoselective synthesis of (1 R,2 R)-1-amino-2-hydroxycyclobutanecarboxylic acid—serine derivative—, from racemic or optically active 2-benzyloxycyclobutanone. Tetrahedron: Asymmetry, 17(10), 1537-1542.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000474). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Infrared Spectra. Retrieved from [Link]

- Alajarín, M., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878.

-

SpectraBase. (n.d.). 2-(3-Benzyloxypropyl)-2-methylcyclopentanone. Retrieved from [Link]

- Verniest, G., et al. (2001). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Tetrahedron Letters, 42(30), 5051-5053.

- El-Gogary, T. M. (2012). A Theoretical Study of Substituted Cyclobutanones and Their Enols.

-

NIST. (n.d.). Cyclobutanone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. In Organic Chemistry Data. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-BENZYLOXYMETHYL-CYCLOPENT-2-ENONE. Retrieved from [Link]

- Wang, Z., et al. (2020). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization.

- Frongia, A., et al. (2016). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 21(9), 1163.

- Distinto, S., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 26(11), 3169.

-

Chegg. (2020). Solved (a) The 1H-NMR spectrum of cyclobutanone shows two. Retrieved from [Link]

- Kind, T., & Fiehn, O. (2018). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 37(4), 513–532.

-

PubChem. (n.d.). 3-(Benzyloxy)cyclobutan-1-one. Retrieved from [Link]

-

Proprep. (n.d.). What is 2 butanone ir spectrum?. Retrieved from [Link]

- Driffield, M., et al. (2014).

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Benzylidenecyclopentanone. Retrieved from [Link]

- Zecha, J., et al. (2024). TMT-Based Multiplexed (Chemo)Proteomics on the Orbitrap Astral Mass Spectrometer. Journal of Proteome Research, 23(1), 1-13.

- Wang, G., et al. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Acta Geochimica, 42(3), 488-494.

-

SpectraBase. (n.d.). 2-Benzylidenecyclohexanone. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Butanol, 3-benzyloxy-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13 C NMR spectrum of 3-hydroxybutanone (acetoin). Retrieved from [Link]

Sources

- 1. chegg.com [chegg.com]

- 2. proprep.com [proprep.com]

- 3. compoundchem.com [compoundchem.com]

- 4. Cyclobutanone [webbook.nist.gov]

- 5. 3-(Benzyloxy)cyclobutan-1-one | C11H12O2 | CID 14932787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. TMT-Based Multiplexed (Chemo)Proteomics on the Orbitrap Astral Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and stereochemistry of 2-Benzyloxycyclobutanone

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-Benzyloxycyclobutanone

Abstract

This technical guide provides a comprehensive examination of 2-benzyloxycyclobutanone, a versatile chiral building block in modern organic synthesis. We delve into the foundational principles of its molecular structure and stereochemistry, focusing on the critical C2 stereocenter that gives rise to its enantiomeric forms. This document details authoritative synthetic routes for both racemic and enantiomerically pure 2-benzyloxycyclobutanone, with an emphasis on explaining the causality behind the chosen methodologies. Key characterization techniques and the compound's reactivity are discussed, highlighting its utility in the stereocontrolled synthesis of complex molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important synthetic intermediate.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, once considered a mere synthetic curiosity due to its inherent ring strain, is now recognized as a privileged scaffold in a multitude of natural products and bioactive molecules.[1][2] Its unique conformational properties and the potential for strain-release-driven reactions make it a powerful tool for constructing molecular complexity.[2] Cyclobutanones, in particular, serve as key starting materials for a wide array of synthetic transformations, enabling access to pharmaceuticals and other high-value compounds.[1]

Within this class of molecules, 2-benzyloxycyclobutanone stands out as a particularly valuable chiral building block. The presence of a stereocenter adjacent to the ketone functionality, combined with a versatile benzyloxy protecting group, allows for its application in sophisticated, stereoselective synthetic sequences. Its utility has been demonstrated in the synthesis of complex chiral molecules, such as non-proteinogenic amino acids, underscoring its importance for medicinal chemistry and drug development.[3] This guide will provide an in-depth analysis of its structure, stereochemistry, synthesis, and chemical behavior.

Molecular Structure and Foundational Stereochemistry

Chemical Structure

2-Benzyloxycyclobutanone is a substituted cyclic ketone. Its structure consists of:

-

A four-membered carbon ring (the cyclobutanone core).

-

A carbonyl group (C=O) at the C1 position.

-

A benzyloxy group (-OCH₂Ph) attached to the C2 position.

The benzyloxy group is an ether linkage where the oxygen is bonded to the cyclobutane ring and a benzyl group (a phenyl ring attached to a methylene group). This group is widely used in organic synthesis as a protecting group for alcohols because it is stable to a wide range of reaction conditions but can be readily cleaved by hydrogenolysis.

Chirality and Enantiomerism

The core stereochemical feature of 2-benzyloxycyclobutanone is the presence of a single stereogenic center at the C2 position. This carbon atom is bonded to four different substituents:

-

The carbonyl carbon (C1).

-

A methylene carbon of the ring (C3).

-

A hydrogen atom.

-

The oxygen atom of the benzyloxy group.

Due to this chiral center, the molecule is not superimposable on its mirror image, meaning it exists as a pair of enantiomers.[4] These enantiomers are designated as (R)-2-benzyloxycyclobutanone and (S)-2-benzyloxycyclobutanone according to the Cahn-Ingold-Prelog priority rules. The absolute configuration dictates how the molecule interacts with other chiral entities, which is of paramount importance in pharmacology where biological targets are inherently chiral.[5]

References

- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uou.ac.in [uou.ac.in]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

Topic: Racemic vs. Enantiomerically Pure 2-Benzyloxycyclobutanone: A Strategic Guide to Synthesis and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide moves beyond simple procedural outlines to provide a deep, mechanistic understanding of why the choice between racemic and enantiomerically pure 2-benzyloxycyclobutanone is a critical decision point in synthetic strategy and drug development. We will explore the causality behind experimental choices, from initial synthesis to the strategic application of each chiral form.

The Strategic Importance of the Cyclobutane Scaffold in Medicinal Chemistry

The cyclobutane ring is far more than a simple four-carbon cycloalkane; it is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain (approximately 26 kcal/mol) and unique puckered conformation offer a three-dimensional geometry that can improve pharmacological properties.[1][2] The inclusion of a cyclobutane moiety can conformationally restrict a molecule, enhance binding affinity to target enzymes, improve metabolic stability, and serve as a non-planar bioisostere for aromatic groups.[1][3]

2-Benzyloxycyclobutanone, in particular, serves as a versatile building block. The ketone functionality is a handle for numerous transformations, while the benzyloxy group provides a stable, bulky protecting group that can influence the stereochemical outcome of reactions at the adjacent carbonyl. The true synthetic power, however, is unlocked when this molecule is resolved into its constituent enantiomers, (R)- and (S)-2-benzyloxycyclobutanone. The use of an enantiomerically pure starting material is often the most efficient route to complex, stereochemically defined drug candidates.[4][5]

Synthesis of Racemic 2-Benzyloxycyclobutanone

The most direct route to racemic 2-benzyloxycyclobutanone involves the protection of a readily available precursor, 2-hydroxycyclobutanone. The acid-catalyzed reaction with a benzyl alcohol derivative provides the target compound in good to high yields.[6]

Experimental Protocol: Synthesis of Racemic 2-Benzyloxycyclobutanone

-

Reaction Setup: To a solution of 2-hydroxycyclobutanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add benzyl alcohol (1.2 eq).

-

Catalyst Addition: Introduce a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, Amberlyst-15) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. A Dean-Stark apparatus may be used if toluene is the solvent to remove the water byproduct and drive the equilibrium.

-

Work-up: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield racemic 2-benzyloxycyclobutanone.

Accessing Enantiomeric Purity: Resolution and Asymmetric Synthesis

While the racemic mixture is a useful starting point, the synthesis of single-enantiomer drugs requires enantiopure building blocks. Two primary strategies are employed: the separation of the racemate (resolution) or the direct synthesis of a single enantiomer (asymmetric synthesis).

Chiral Resolution: Separating the Enantiomers

Chiral resolution involves separating a racemic mixture into its individual enantiomers.[7] While this approach "discards" 50% of the material (unless the undesired enantiomer can be racemized and recycled), it is often a pragmatic and effective method.

A. Enzymatic Kinetic Resolution: One of the most elegant methods for resolution is enzymatic kinetic resolution. This technique exploits the stereoselectivity of enzymes, which will preferentially react with one enantiomer over the other. An effective strategy for 2-benzyloxycyclobutanone involves the enzymatic transesterification of a racemic precursor, such as a 2-hydroxycyclobutanone acetal.[6] The enzyme (e.g., a lipase) will acylate one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiomer. Subsequent chemical steps can then convert these separated precursors into (R)- and (S)-2-benzyloxycyclobutanone.

B. Diastereomeric Salt Crystallization: This classical method involves reacting the racemic compound (or a derivative) with a chiral resolving agent to form a pair of diastereomers.[7][] These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. For a ketone like 2-benzyloxycyclobutanone, this would typically involve derivatization to an alcohol or amine, reaction with a chiral acid or base (e.g., tartaric acid, brucine), separation, and then regeneration of the ketone.[7]

Enantioselective Synthesis

The ideal, though often more challenging, approach is enantioselective synthesis, which creates the desired enantiomer directly. Modern catalysis offers powerful solutions for constructing chiral cyclobutane rings.[9][10] While a specific method for 2-benzyloxycyclobutanone is not extensively documented, strategies like organocatalyzed [2+2] cycloadditions or transition-metal-catalyzed C-H functionalization of prochiral cyclobutanes represent the state-of-the-art for accessing similar chiral frameworks.[4][9][11] For example, a sequential enantioselective reduction of a prochiral cyclobutanedione followed by functionalization could be a viable pathway.[10]

Comparative Data: Racemic vs. Enantiopure Forms

The fundamental physical properties of enantiomers are identical, with the notable exception of their interaction with plane-polarized light.

| Property | Racemic 2-Benzyloxycyclobutanone | (R)-2-Benzyloxycyclobutanone | (S)-2-Benzyloxycyclobutanone |

| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol | 176.21 g/mol | 176.21 g/mol |

| Appearance | Typically a colorless to pale yellow oil | Typically a colorless to pale yellow oil | Typically a colorless to pale yellow oil |

| Boiling Point | Identical | Identical | Identical |

| Optical Rotation [α]D | 0° | Specific positive value (+) | Equal and opposite negative value (-) |

| NMR Spectra (¹H, ¹³C) | Identical | Identical | Identical |

| IR Spectrum | Identical | Identical | Identical |

| Chiral HPLC/GC | Single peak on achiral column; two peaks on chiral column | Single peak on both chiral and achiral columns | Single peak on both chiral and achiral columns |

Differential Applications in Asymmetric Synthesis

The true divergence between the racemic mixture and the pure enantiomers becomes apparent in their chemical reactivity within a chiral environment or when used to construct new stereocenters. Using an enantiopure starting material provides absolute control over the stereochemistry of the product.

A prime example is the use of enantiopure 2-benzyloxycyclobutanone in an asymmetric Strecker synthesis to produce chiral non-proteinogenic amino acids, which are valuable in drug design.[6]

Experimental Protocol: Asymmetric Strecker Synthesis

This protocol is adapted from the principles described in the literature for this transformation.[6]

-

Reaction Setup: In a flask, dissolve enantiomerically pure (e.g., R)-2-benzyloxycyclobutanone (1.0 eq) and a chiral amine (e.g., (R)-α-methylbenzylamine, 1.1 eq) in a suitable solvent like methanol.

-

Cyanide Addition: Add trimethylsilyl cyanide (TMSCN, 1.2 eq) to the solution at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until the formation of the aminonitrile is complete (monitored by TLC or LC-MS). The stereochemistry of the starting ketone and amine directs the formation of a major diastereomer of the resulting aminonitrile.

-

Work-up and Separation: Quench the reaction carefully. After an appropriate aqueous work-up, the diastereomeric aminonitriles can be separated by column chromatography.

-

Hydrolysis and Deprotection: The major, separated trans-amino nitrile is then subjected to basic hydrolysis (to convert the nitrile to a carboxylic acid) followed by hydrogenolysis (to remove the benzyl and benzyloxy groups), yielding the final, optically active amino-hydroxycyclobutanecarboxylic acid.

Conclusion: A Critical Choice for Drug Development

The decision to use racemic versus enantiomerically pure 2-benzyloxycyclobutanone is a pivotal one. While the racemic material is more accessible and suitable for initial explorations, progression in a drug development pipeline necessitates stereochemical precision. The use of enantiopure (R)- or (S)-2-benzyloxycyclobutanone is not merely a purification step but a strategic imperative. It provides absolute control over the three-dimensional architecture of the final molecule, which is inextricably linked to its biological activity, efficacy, and safety profile. Understanding the methods to access these pure enantiomers and how they dictate the stereochemical outcome of subsequent reactions is fundamental to leveraging this powerful building block in the synthesis of next-generation therapeutics.

References

-

Title: Acid-Catalyzed Reaction of 2-Hydroxycyclobutanone with Benzylic Alcohols. Source: ResearchGate (citing Tetrahedron: Asymmetry). URL: [Link]

-

Title: Cyclobutanes in Small‐Molecule Drug Candidates. Source: PubMed Central (PMC). URL: [Link]

-

Title: Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Source: ResearchGate. URL: [Link]

-

Title: Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Source: ACS Publications (Chemical Reviews). URL: [Link]

-

Title: Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Source: PubMed Central (PMC). URL: [Link]

-

Title: Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Source: PubMed Central (PMC). URL: [Link]

-

Title: Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Source: RSC Publishing (Chemical Science). URL: [Link]

-

Title: Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C-H functionalization. Source: SciSpace. URL: [Link]

-

Title: Chiral resolution. Source: Wikipedia. URL: [Link]

-

Title: Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents. Source: ChemRxiv. URL: [Link]

-

Title: Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Source: PubMed Central (PMC). URL: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]

Stability and Storage of 2-Benzyloxycyclobutanone: An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Benzyloxycyclobutanone, a key intermediate in the synthesis of various biologically active molecules and complex organic structures.[1] This document delves into the inherent chemical liabilities of the molecule, exploring potential degradation pathways stemming from its unique bifunctional nature, comprising a strained cyclobutanone ring and a benzyl ether moiety. By understanding these potential degradation routes, researchers can implement appropriate handling and storage protocols to ensure the integrity and purity of this critical reagent. This guide further outlines detailed experimental protocols for forced degradation studies, enabling researchers to proactively assess the stability of 2-Benzyloxycyclobutanone under various stress conditions.

Introduction: The Synthetic Utility and Inherent Instabilities of 2-Benzyloxycyclobutanone

2-Benzyloxycyclobutanone serves as a versatile building block in organic synthesis, primarily due to the synthetic amenability of its strained four-membered ring and the presence of a readily cleavable benzyl protecting group. Its applications include the synthesis of cyclobutane-containing nucleoside analogues with potential antiviral activity and other complex carbocyclic frameworks.[1] However, the very features that make this molecule synthetically attractive also contribute to its potential instability. The ring strain of the cyclobutanone moiety makes it susceptible to ring-opening reactions, while the benzyl ether linkage can be cleaved under various conditions. A thorough understanding of these liabilities is paramount for researchers to ensure the reliability and reproducibility of their synthetic endeavors.

This guide will first explore the theoretical degradation pathways of 2-Benzyloxycyclobutanone, supported by established reactivity principles of its constituent functional groups. Subsequently, it will provide clear, actionable recommendations for its storage and handling. Finally, detailed, step-by-step experimental protocols are presented to empower researchers to conduct their own stability assessments.

Unraveling Potential Degradation Pathways

The stability of 2-Benzyloxycyclobutanone is intrinsically linked to the chemical behavior of its two primary functional components: the cyclobutanone ring and the benzyloxy group. Degradation can be initiated by a variety of factors, including acidic or basic conditions, exposure to oxidizing or reducing agents, heat, and light.

Vulnerabilities of the Cyclobutanone Moiety

The four-membered ring of cyclobutanone is significantly strained, making it prone to reactions that relieve this strain.

-

Acid-Catalyzed Ring Opening: In the presence of strong acids, the carbonyl oxygen can be protonated, activating the ring towards nucleophilic attack and subsequent ring opening. This can lead to the formation of various acyclic products, depending on the reaction conditions and the nucleophiles present.

-

Base-Catalyzed Reactions: Basic conditions can promote the formation of an enolate, which can participate in aldol-type condensation reactions, leading to dimerization or polymerization.[2][3][4] Stronger bases may also induce ring-opening through a retro-Dieckmann-type reaction.

-

Thermal and Photochemical Decomposition: At elevated temperatures (around 350 °C), cyclobutanone is known to decompose into ethylene and ketene.[5] Photochemical excitation can also lead to decarbonylation to form cyclopropane or ring-opening to generate various reactive intermediates.[6][7]

Instability of the Benzyl Ether Linkage

Benzyl ethers are widely used as protecting groups due to their general stability; however, they are susceptible to cleavage under specific conditions.

-

Hydrogenolysis: The most common method for cleaving benzyl ethers is catalytic hydrogenolysis (e.g., H₂/Pd-C), which reductively cleaves the C-O bond to yield toluene and the corresponding alcohol.[8][9][10]

-

Oxidative Cleavage: Strong oxidizing agents can cleave the benzyl ether, often yielding a benzoic acid derivative and the alcohol.

-

Acidic Cleavage: While generally stable to mild acids, strong acids can promote the cleavage of benzyl ethers.

The interplay of these two functional groups in 2-Benzyloxycyclobutanone suggests several potential degradation pathways, as illustrated in the diagram below.

Figure 1. Potential degradation pathways for 2-Benzyloxycyclobutanone under various stress conditions.

Recommended Storage and Handling Conditions

To mitigate the risks of degradation and ensure the long-term stability of 2-Benzyloxycyclobutanone, the following storage and handling conditions are recommended based on available safety data sheets and an understanding of its chemical properties.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2-8°C. For long-term storage, consider freezing at -20°C. | Reduces the rate of potential thermal decomposition and other degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the benzyl ether moiety and potential reactions with atmospheric moisture. |

| Light | Protect from light by storing in an amber vial or in a dark location. | Minimizes the risk of photochemical decomposition of the cyclobutanone ring. |

| Moisture | Keep the container tightly sealed to prevent moisture ingress. | Avoids potential hydrolysis of the ether or reactions involving the ketone. |

| Purity | Use high-purity material and avoid introducing contaminants. | Impurities can act as catalysts for degradation reactions. |

Handling Workflow:

The following diagram outlines a recommended workflow for handling 2-Benzyloxycyclobutanone in a laboratory setting to minimize degradation.

Figure 2. Recommended workflow for handling 2-Benzyloxycyclobutanone to maintain its integrity.

Experimental Protocols for Stability Assessment

To empirically determine the stability of 2-Benzyloxycyclobutanone, forced degradation studies are essential. These studies involve subjecting the compound to a range of stress conditions to accelerate its degradation and identify potential degradation products.[10][11][12] The following protocols provide a framework for conducting such studies.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is required to separate and quantify 2-Benzyloxycyclobutanone from its potential degradation products.[13][14] The method should be validated to ensure its specificity, linearity, accuracy, and precision.

Forced Degradation Protocols

General Procedure:

-

Prepare a stock solution of 2-Benzyloxycyclobutanone in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, mix the stock solution with the respective stress agent.

-

Incubate the samples for a defined period, taking aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots if necessary and dilute to a suitable concentration for analysis.

-

Analyze the samples using the validated stability-indicating analytical method.

Stress Conditions:

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M or 1 M hydrochloric acid.

-

Incubate at a controlled temperature (e.g., 60°C).[15]

-

-

Basic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M or 1 M sodium hydroxide.

-

Incubate at a controlled temperature (e.g., 60°C).[15]

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% or 30% hydrogen peroxide.

-

Incubate at room temperature, protected from light.[15]

-

-

Thermal Degradation:

-

Store a solid sample of the compound in a controlled temperature oven (e.g., 80°C).

-

At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.[15]

-

-

Photolytic Degradation:

Data Analysis and Interpretation

The percentage of remaining 2-Benzyloxycyclobutanone and the formation of any degradation products should be monitored over time for each stress condition. This data will help to:

-

Identify the conditions under which the compound is unstable.

-

Elucidate the degradation pathways.

-

Characterize the degradation products using techniques such as LC-MS, GC-MS, and NMR.[3][18][19][20]

Conclusion

2-Benzyloxycyclobutanone is a valuable synthetic intermediate, but its stability is a critical consideration for its effective use. The inherent strain of the cyclobutanone ring and the reactivity of the benzyl ether moiety create potential degradation pathways under various conditions. By adhering to the recommended storage and handling protocols, researchers can significantly mitigate the risk of degradation. Furthermore, the implementation of forced degradation studies provides a robust framework for understanding the specific stability profile of this compound, ensuring the integrity of starting materials and the successful outcome of synthetic projects. This in-depth guide serves as a vital resource for researchers, scientists, and drug development professionals, enabling them to handle and utilize 2-Benzyloxycyclobutanone with confidence and scientific rigor.

References

- BenchChem. (2025). Application Notes and Protocols for Compound Stability Testing.

-

Wikipedia. (n.d.). Cyclobutanone. Retrieved from [Link]

- Girard, C., Hazelard, D., & Fadel, A. (2006). Stereoselective synthesis of (1 R,2 R)-1-amino-2-hydroxycyclobutanecarboxylic acid—serine derivative—, from racemic or optically active 2-benzyloxycyclobutanone. Tetrahedron: Asymmetry, 17(10), 1555-1561.

-

Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research, 9(5), 589-596.

-

EMA. (2003). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

Fauske & Associates. (n.d.). Thermal Stability Testing. Retrieved from [Link]

-

VELP Scientifica. (n.d.). How to Effectively Test Oxidation Stability of Various Types of Oils and Antioxidant Effectiveness. Retrieved from [Link]

- Wikipedia. (n.d.). Photochemical reaction. Retrieved from [https://en.wikipedia.org/wiki/Photochemical_reaction]

- Lee, E. K. C., & Lewis, R. S. (1974). The photolysis of cyclobutanone. The Journal of Chemical Physics, 61(8), 3344-3345.

-

Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

- Das, M. N., Kern, F., Coyle, T. D., & Walters, W. D. (1954). The Thermal Decomposition of Cyclobutanone. Journal of the American Chemical Society, 76(24), 6271–6274.

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 12). 1.8: Enolates, Aldol Condensation, Synthesis. Retrieved from [Link]

-

Acid Degradation Stability Testing. (2025, December 26). Retrieved from [Link]

-

NIH. (n.d.). A Rapid Method for Determining the Oxidative Stability of Oils Suitable for Breeder Size Samples. Retrieved from [Link]

-

Nelson Labs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Determination of the Oxidation Stability of Fats and Oils. Retrieved from [Link]

-

Pharmaceutical Technology. (2018, November 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research, 9(5), 589.

-

BioPharm International. (2005, July 1). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

EMA. (2013, July 25). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

Scribd. (n.d.). Forced Degradation Studies Guide. Retrieved from [Link]

-

GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples. Retrieved from [Link]

-

PubMed. (2014, March 1). Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation. Retrieved from [Link]

- Google Patents. (n.d.). CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.

-

QbD Group. (2024, March 13). How to create a GMP-Compliant Stability Protocol?. Retrieved from [Link]

-

Park, K. (n.d.). Assay and Stability Testing. Retrieved from [Link]

-

Britannica. (2025, December 16). Chemical compound - Mass Spectrometry, Molecules, Elements. Retrieved from [Link]

- Google Patents. (n.d.). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.

-

ResearchGate. (2025, August 6). Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 2-Butanone. Retrieved from [Link]

-

Sisu@UT. (2014, February 24). Tutorial review on validation of liquid chromatography–mass spectrometry methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

MDPI. (n.d.). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Retrieved from [Link]

-

NIST. (n.d.). 2-Butanone. Retrieved from [Link]

- Patsnap. (n.d.). Benzocyclobutanone derivative and synthesis method thereof.

-

SpectraBase. (n.d.). 13C NMR of 2'-(Benzyloxy)-5'-methylchalcone. Retrieved from [Link]

-

PubMed. (2012, October). Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of Benzyl-δ-Truxinate via Enantioselective [2+2] Photocycloaddition. Retrieved from [Link]

Sources

- 1. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 2. kinampark.com [kinampark.com]

- 3. Chemical compound - Mass Spectrometry, Molecules, Elements | Britannica [britannica.com]

- 4. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. fauske.com [fauske.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Determination of Oxidation Stability – a User Guideline | Anton Paar [anton-paar.com]

- 8. testinglab.com [testinglab.com]

- 9. researchgate.net [researchgate.net]

- 10. nelsonlabs.com [nelsonlabs.com]

- 11. longdom.org [longdom.org]

- 12. biopharminternational.com [biopharminternational.com]

- 13. benchchem.com [benchchem.com]

- 14. sisu.ut.ee [sisu.ut.ee]

- 15. benchchem.com [benchchem.com]

- 16. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 17. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 18. Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. english.gyig.cas.cn [english.gyig.cas.cn]

The Discovery and Synthetic History of 2-Benzyloxycyclobutanone: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-benzyloxycyclobutanone, a valuable synthetic intermediate in organic chemistry. Tracing its origins from the foundational work on ketene chemistry by Hermann Staudinger, this document elucidates the evolution of synthetic methodologies for accessing this versatile four-membered ring structure. Detailed experimental protocols for its preparation via the classic [2+2] cycloaddition of a ketene with benzyl vinyl ether are presented, along with an in-depth discussion of the mechanistic rationale behind the chosen conditions. Furthermore, this guide explores the utility of 2-benzyloxycyclobutanone as a key building block in the total synthesis of complex natural products and other biologically active molecules. Spectroscopic characterization data and a curated list of references are included to provide a complete resource for researchers, scientists, and drug development professionals.

Introduction: The Allure of the Cyclobutane Ring

The cyclobutane motif, a four-membered carbocycle, has long captivated the interest of organic chemists. Its inherent ring strain imparts unique reactivity, making it a powerful synthon for the construction of more complex molecular architectures. Substituted cyclobutanones, in particular, serve as versatile intermediates, amenable to a wide array of chemical transformations including ring-opening, ring-expansion, and functional group interconversions. Among these, 2-alkoxycyclobutanones stand out as particularly useful building blocks, with the alkoxy group providing a handle for further functionalization and influencing the stereochemical outcome of subsequent reactions. This guide focuses specifically on 2-benzyloxycyclobutanone, a stable and readily accessible derivative that has found significant application in synthetic organic chemistry.

Historical Perspective: From Ketene Chemistry to a Versatile Building Block

The story of 2-benzyloxycyclobutanone is intrinsically linked to the pioneering work of German chemist Hermann Staudinger. In 1907, Staudinger reported the [2+2] cycloaddition of an imine with a ketene to form a β-lactam, a reaction now famously known as the Staudinger synthesis.[1][2] This discovery laid the groundwork for understanding the reactivity of ketenes, highly reactive species containing a carbon-carbon double bond cumulenic with a carbonyl group. Staudinger's extensive investigations into ketene chemistry opened the door for their use in the synthesis of four-membered rings through cycloaddition reactions with alkenes.[2]